3-(Bromomethyl)benzoic acid
Overview
Description
3-(Bromomethyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57780. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fuel Cell Technology : Yang et al. (2018) discussed the use of crosslinked polybenzimidazole membranes, where trifunctional bromomethyl crosslinkers like 3-(Bromomethyl)benzoic acid contribute to longer morphology durability, higher acid doping levels, high conductivity, and excellent mechanical strength. This application is significant in the development of high-temperature proton exchange membrane fuel cells (Yang et al., 2018).
Antibacterial Activity : In the field of pharmaceutical research, a study by Satpute et al. (2018) highlighted the potential of novel 3-Hydroxy Benzoic Acid Hybrid Derivative, which may include derivatives of this compound, for their antibacterial activity. This suggests its importance in developing new drug candidates (Satpute et al., 2018).
Chemical Reactivity and Solvent Interaction : A study on 4-bromo-3-(methoxymethoxy) benzoic acid by Yadav et al. (2022) revealed insights into the properties and reactivity of such compounds, influenced by solvents. This research is critical for understanding the reactivity descriptors of similar compounds, like this compound (Yadav et al., 2022).
Antioxidant and Enzyme Inhibition : Öztaşkın et al. (2017) reported that novel bromophenols, possibly including derivatives of this compound, exhibit powerful antioxidant activities and inhibitory actions against various enzymes, suggesting potential therapeutic applications (Öztaşkın et al., 2017).
Occupational Health Concerns : Lammintausta and Neuvonen (2008) reported a case of allergic contact dermatitis in a university chemist due to exposure to 4-(bromomethyl)benzoic acid, highlighting the occupational health concerns associated with handling such chemicals (Lammintausta & Neuvonen, 2008).
Luminescent Properties in Chemical Compounds : Sivakumar et al. (2010) investigated the influence of electron-withdrawing and electron-donating groups on luminescent properties in lanthanide 4-benzyloxy benzoates. The presence of a group at position 3, like in this compound, can enhance photoluminescence (Sivakumar et al., 2010).
Anticonvulsant Activity : Uno et al. (1979) reported on the anticonvulsant activities of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which may suggest similar potential in compounds like this compound (Uno et al., 1979).
Food and Cosmetic Industry Applications : Del Olmo et al. (2017) discussed the use of benzoic acid and its derivatives, including this compound, as preservatives and flavoring agents in various products, highlighting its widespread exposure and associated public health concerns (Del Olmo et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
3-(Bromomethyl)benzoic acid is a chemical compound with the empirical formula C8H7BrO2 . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.
Mode of Action
Bromomethyl groups in general are known to be reactive, and they can participate in various chemical reactions . For instance, benzylic halides, which include compounds like this compound, can undergo nucleophilic substitution reactions .
Biochemical Pathways
Bromomethyl compounds are often used in the synthesis of boronic acids through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is part of the Suzuki–Miyaura coupling, a widely-used method for forming carbon-carbon bonds .
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 3-(Bromomethyl)benzoic acid, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that benzylic halides, such as this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that benzoic acid, a related compound, is involved in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that this compound may be involved in similar metabolic pathways.
Properties
IUPAC Name |
3-(bromomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPAHNNMUYOHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288838 | |
Record name | 3-(bromomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-58-8 | |
Record name | 6515-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(bromomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-(Bromomethyl)benzoic acid used in the synthesis of heterocyclic compounds?
A1: this compound serves as a valuable reagent in organic synthesis, particularly for creating substituted heterocyclic compounds. [] For example, it reacts with 4-(4-pyridyl)pyrimidine-2-thiol under basic conditions to yield 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. This reaction involves the nucleophilic substitution of the bromine atom in this compound by the thiol group of 4-(4-pyridyl)pyrimidine-2-thiol. [] This highlights the utility of this compound in constructing diverse molecular structures with potential biological activities.
Q2: What types of intermolecular interactions are observed in compounds derived from this compound?
A2: The product of the reaction between this compound and 4-(4-pyridyl)pyrimidine-2-thiol, named 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, exhibits interesting intermolecular interactions. The molecule forms a dimer through reciprocal O—H⋯N hydrogen bonds. Additionally, C—H⋯π interactions involving the methylene unit (–CH2S–) and the benzene rings further stabilize the packing of these dimers in the solid state. [] These observations provide insights into the potential crystal engineering and solid-state packing of compounds derived from this reagent.
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